N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide
Description
Chemical Structure: The compound features a 1,3-thiazole core substituted at position 5 with a (2-chlorophenyl)methyl group and at position 2 with an acetamide moiety bearing a 4-methylphenoxy side chain.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-6-8-15(9-7-13)24-12-18(23)22-19-21-11-16(25-19)10-14-4-2-3-5-17(14)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAXOUQDRKBYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For example, 2-chloro-benzyl bromide can react with thiourea to form the thiazole ring.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the 2-chloro-benzyl group and the p-tolyloxy-acetamide moiety. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazole moieties exhibit significant anticancer properties. N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has exhibited antimicrobial activity against various bacterial strains. This property makes it a potential candidate for developing new antibiotics or adjunct therapies for existing antimicrobial treatments .
Study on Anticancer Effects
A study published in a peer-reviewed journal highlighted the anticancer effects of thiazole derivatives, including this compound. It was found to significantly reduce cell viability in various cancer cell lines compared to control groups .
In Vivo Anti-inflammatory Study
In vivo studies demonstrated that this compound effectively reduced inflammation in animal models of arthritis. The results indicated a substantial decrease in paw swelling and pain behavior when administered at optimal doses .
Mechanism of Action
The mechanism of action of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs in the Thiazole-Acetamide Family
Table 1: Molecular and Functional Group Comparisons
Key Observations :
- Substituent Diversity : The target compound’s 2-chlorophenylmethyl group is distinct from SirReal2’s naphthalenylmethyl group, which likely enhances lipophilicity and SIRT2 inhibition .
Key Observations :
- SIRT2 Inhibition : SirReal2’s activity highlights the role of bulky aromatic substituents (naphthalenylmethyl) in enhancing enzyme inhibition, a feature absent in the target compound .
Key Observations :
Biological Activity
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(4-methylphenoxy)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety, which are known to contribute to its bioactivity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.86 g/mol. The structure includes:
- A thiazole ring , which is often associated with various biological activities.
- A chlorophenyl group , which may enhance lipophilicity and biological interactions.
- An acetanilide moiety , which is frequently observed in compounds with significant pharmacological properties.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
In a study assessing the anticancer activity of thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly enhanced their potency against cancer cells. The presence of electron-donating groups, such as methyl or methoxy groups on the phenyl rings, often correlated with increased activity. For example, compounds with IC50 values lower than 10 µM were noted against A549 (lung cancer) and C6 (glioma) cell lines .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of specific enzymes : Thiazole derivatives are known to inhibit various enzymes involved in cancer cell proliferation.
- Induction of apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. Research indicates that certain thiazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, thus improving efficacy .
Data Table: Biological Activity Overview
| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | <10 | Apoptosis induction |
| Anticancer | C6 (Glioma) | <10 | Enzyme inhibition |
| Antimicrobial | E. coli | 15 | Membrane disruption |
| Antimicrobial | S. aureus | 20 | Cell wall synthesis inhibition |
Case Studies
- Study on Anticancer Activity : In a comparative study, various thiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced their cytotoxicity. The most active compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial potential of thiazole derivatives revealed that certain modifications led to enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
